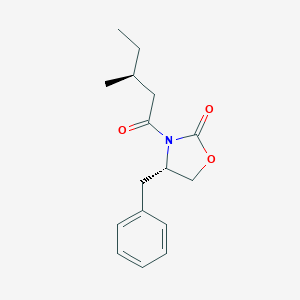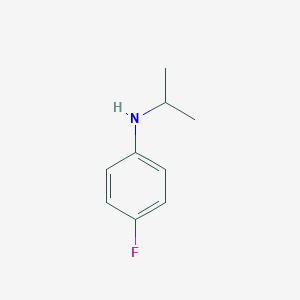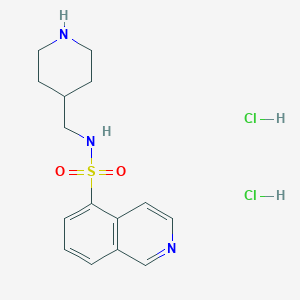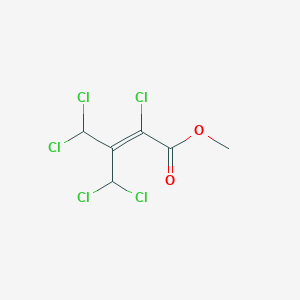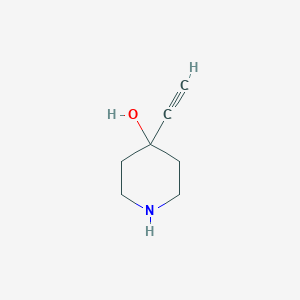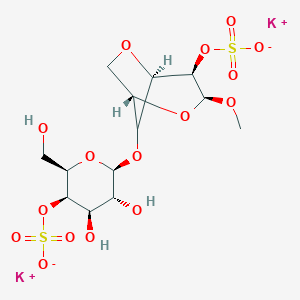
Methylcarrabioside 2,4'-disulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylcarrabioside 2,4'-disulfate, also known as MCDS, is a sulfated carbohydrate derivative that has been the focus of numerous scientific studies due to its potential applications in various fields, including biochemistry, biotechnology, and medicine. This molecule has a unique chemical structure that makes it an ideal candidate for research in different areas. In
作用机制
The mechanism of action of Methylcarrabioside 2,4'-disulfate is not fully understood, but it is believed to involve the interaction of the sulfate groups with specific proteins or enzymes. The sulfate groups in Methylcarrabioside 2,4'-disulfate may mimic the structure of sulfated glycosaminoglycans, which are known to interact with a variety of proteins and enzymes. The interaction of Methylcarrabioside 2,4'-disulfate with these proteins or enzymes may result in the modulation of their activity, leading to the observed biochemical and physiological effects.
生化和生理效应
Methylcarrabioside 2,4'-disulfate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Methylcarrabioside 2,4'-disulfate can inhibit the activity of certain enzymes, such as heparanase and phospholipase A2. Methylcarrabioside 2,4'-disulfate has also been shown to inhibit the binding of certain proteins, such as fibroblast growth factor-2 (FGF-2), to cell surface receptors. In vivo studies have demonstrated that Methylcarrabioside 2,4'-disulfate can reduce inflammation and thrombosis in animal models.
实验室实验的优点和局限性
One advantage of using Methylcarrabioside 2,4'-disulfate in lab experiments is its unique chemical structure, which allows for specific interactions with proteins and enzymes. Additionally, Methylcarrabioside 2,4'-disulfate is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using Methylcarrabioside 2,4'-disulfate in lab experiments is its potential toxicity. Methylcarrabioside 2,4'-disulfate has been shown to be cytotoxic at high concentrations, which may limit its use in certain experiments.
未来方向
There are many future directions for research on Methylcarrabioside 2,4'-disulfate. One area of interest is the development of Methylcarrabioside 2,4'-disulfate-based therapeutics for the treatment of inflammatory and thrombotic disorders. Another area of interest is the study of the interactions between Methylcarrabioside 2,4'-disulfate and specific proteins or enzymes, which may lead to the identification of new drug targets. Additionally, the synthesis of novel Methylcarrabioside 2,4'-disulfate derivatives may lead to the discovery of compounds with improved efficacy and reduced toxicity.
Conclusion
In conclusion, Methylcarrabioside 2,4'-disulfate is a sulfated carbohydrate derivative that has been extensively studied for its potential applications in various scientific fields. The synthesis of Methylcarrabioside 2,4'-disulfate involves the reaction of carrabioside with sulfur trioxide-trimethylamine complex in anhydrous methanol. Methylcarrabioside 2,4'-disulfate has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity and protein binding, as well as anti-inflammatory and anti-coagulant properties. While there are advantages and limitations to using Methylcarrabioside 2,4'-disulfate in lab experiments, there are many future directions for research on this molecule, including the development of Methylcarrabioside 2,4'-disulfate-based therapeutics and the synthesis of novel derivatives.
合成方法
The synthesis of Methylcarrabioside 2,4'-disulfate involves the reaction of carrabioside with sulfur trioxide-trimethylamine complex in anhydrous methanol. The reaction results in the formation of Methylcarrabioside 2,4'-disulfate and trimethylamine oxide as a by-product. The purity of the synthesized Methylcarrabioside 2,4'-disulfate can be determined by different analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR).
科学研究应用
Methylcarrabioside 2,4'-disulfate has been studied extensively due to its potential applications in various scientific fields. In biochemistry, Methylcarrabioside 2,4'-disulfate has been used as a substrate for the enzymatic synthesis of sulfated oligosaccharides. In biotechnology, Methylcarrabioside 2,4'-disulfate has been used as a ligand for the purification of proteins and as a substrate for the synthesis of glycosaminoglycan mimetics. In medicine, Methylcarrabioside 2,4'-disulfate has been studied for its potential anti-inflammatory and anti-coagulant properties.
属性
CAS 编号 |
132895-20-6 |
|---|---|
产品名称 |
Methylcarrabioside 2,4'-disulfate |
分子式 |
C13H20K2O16S2 |
分子量 |
574.6 g/mol |
IUPAC 名称 |
dipotassium;[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(1S,3S,4R,5R)-3-methoxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]oxan-3-yl] sulfate |
InChI |
InChI=1S/C13H22O16S2.2K/c1-23-13-11(29-31(20,21)22)10-9(5(26-13)3-24-10)27-12-7(16)6(15)8(4(2-14)25-12)28-30(17,18)19;;/h4-16H,2-3H2,1H3,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2/t4-,5+,6-,7-,8+,9?,10-,11-,12+,13+;;/m1../s1 |
InChI 键 |
XBOCQMUTMKHISG-WOQQIGLDSA-L |
手性 SMILES |
CO[C@@H]1[C@@H]([C@H]2C([C@@H](O1)CO2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[K+].[K+] |
SMILES |
COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[K+].[K+] |
规范 SMILES |
COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[K+].[K+] |
同义词 |
MCBS-2,4-S methyl alpha-carrabioside 2,4'-sulfate methylcarrabioside 2,4'-disulfate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



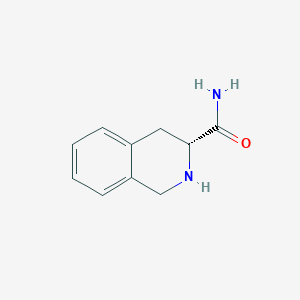
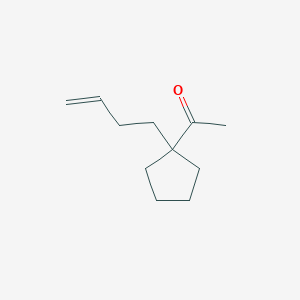
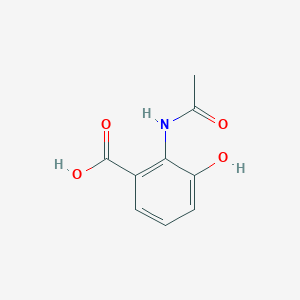

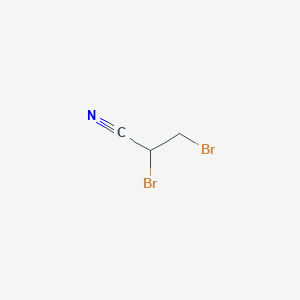
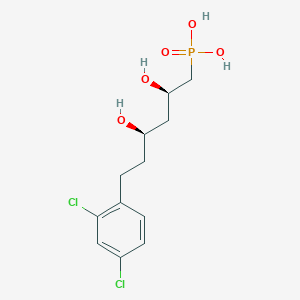
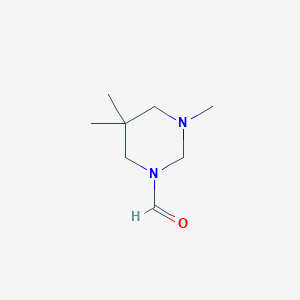
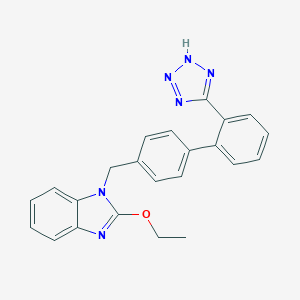
![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)
